Ethyl 2-amino-2-(thiophen-2-YL)acetate
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Overview
Description
Ethyl 2-amino-2-(thiophen-2-YL)acetate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(thiophen-2-YL)acetate can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(thiophen-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Ethyl 2-amino-2-(thiophen-2-YL)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-thiophen-2-ylacetate involves its interaction with various molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Aminothiophene
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
Uniqueness
Ethyl 2-amino-2-(thiophen-2-YL)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl 2-amino-2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZNVZAFPKGHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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